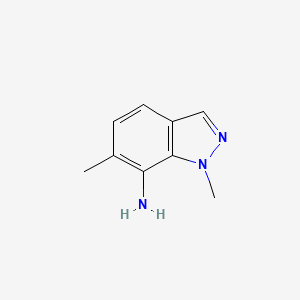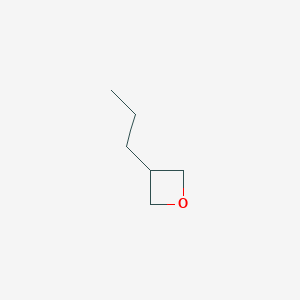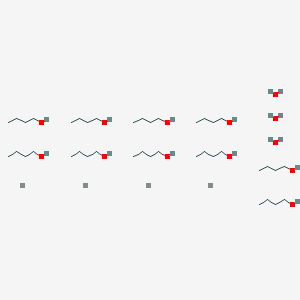
butan-1-ol;titanium;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Butan-1-ol can be synthesized through the hydroformylation of propene, followed by hydrogenation of the resulting aldehyde.
Industrial Production Methods: Commercially, butan-1-ol is produced via the fermentation of sugars by bacteria or yeast, followed by distillation to purify the alcohol.
Formation of Butan-1-ol; Titanium; Trihydrate:
Hydration Reaction: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with butan-1-ol in the presence of water.
Crystallization: The resulting solution is then allowed to crystallize to form the trihydrate complex.
Types of Reactions:
Oxidation: Butan-1-ol can be oxidized to butanal (butyraldehyde) and further to butanoic acid (butyric acid) using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can undergo reduction reactions, typically using reducing agents like lithium aluminium hydride (LiAlH₄) to produce butane.
Substitution: Butan-1-ol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: HCl, room temperature.
Major Products Formed:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Butyl chloride, butyl bromide.
Aplicaciones Científicas De Investigación
Chemistry: Butan-1-ol; titanium; trihydrate is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: Medicine: It is explored for its antimicrobial properties, which could be useful in developing new antibiotics. Industry: The compound is used in the production of resins, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which butan-1-ol; titanium; trihydrate exerts its effects involves its interaction with molecular targets and pathways. The titanium component acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This enhances the reactivity of the compound, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Titanium (IV) Isopropoxide: Similar in structure but uses isopropanol instead of butanol.
Titanium (IV) Ethoxide: Uses ethanol as the alcohol component.
Titanium (IV) Butoxide: Similar to butan-1-ol; titanium; trihydrate but without the water of hydration.
Uniqueness: Butan-1-ol; titanium; trihydrate is unique due to its trihydrate form, which affects its solubility and reactivity compared to other titanium alkoxides.
Propiedades
Fórmula molecular |
C40H106O13Ti4 |
|---|---|
Peso molecular |
986.7 g/mol |
Nombre IUPAC |
butan-1-ol;titanium;trihydrate |
InChI |
InChI=1S/10C4H10O.3H2O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*5H,2-4H2,1H3;3*1H2;;;; |
Clave InChI |
QULJTTAGCYKSEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.O.O.[Ti].[Ti].[Ti].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


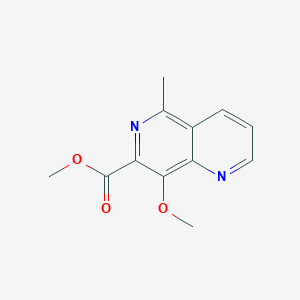
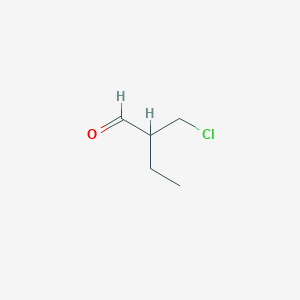


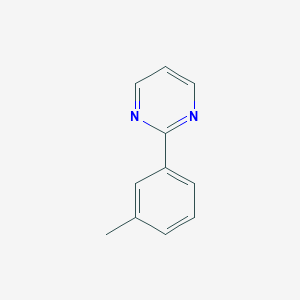
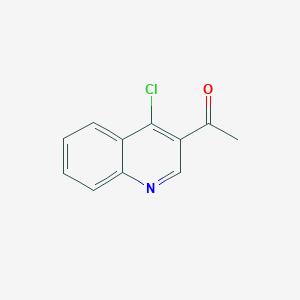

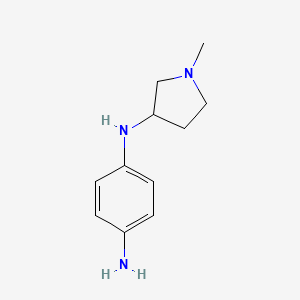


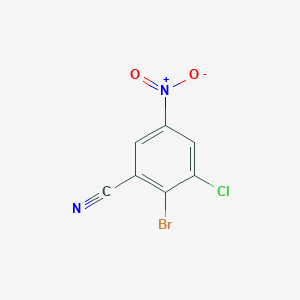
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
